molecular formula C21H20FN3O2S B2472343 (Z)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1706496-85-6

(Z)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2472343
CAS RN: 1706496-85-6
M. Wt: 397.47
InChI Key: VTCRCJAKZOBKLM-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Pharmaceutical Development and Drug Design

The compound (Z)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is notably present in the development of pharmaceutical drugs. Research indicates the use of related piperidine derivatives in creating selective serotonin receptor agonists, which can be beneficial for treating conditions like migraine due to fewer side effects (Habernickel, 2001).

2. Biological Activity and Potential Applications

Compounds bearing the 1,3,4-oxadiazole structure have attracted considerable attention due to their broad range of biological activities. This is evidenced by research on derivatives of 1,3,4-oxadiazol-2-ylthio acetamide, which demonstrated moderate to significant antibacterial activity, suggesting potential applications in antimicrobial treatments (Khalid et al., 2016).

3. Role in G Protein-Coupled Receptor Research

The compound's structure is similar to those used in studying G protein-coupled receptors (GPCRs). For instance, a related compound has been identified as a potent GPCR 119 agonist, aiding in understanding the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).

4. Exploration in Molecular Docking and Crystal Structure Analysis

Research has also been focused on determining the molecular and crystal structures of similar compounds. This includes the study of potential antimicrobial and antiviral drugs and using molecular docking to predict their biological activity (Vaksler et al., 2023).

5. Enzyme Inhibition Studies

Studies on 1,3,4-oxadiazole derivatives have explored their potential as enzyme inhibitors, such as butyrylcholinesterase (BChE). This is significant for conditions like Alzheimer’s disease, where BChE inhibitors can play a therapeutic role (Khalid et al., 2016).

properties

IUPAC Name

(Z)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-18-8-2-1-7-17(18)21-23-19(27-24-21)13-15-5-3-11-25(14-15)20(26)10-9-16-6-4-12-28-16/h1-2,4,6-10,12,15H,3,5,11,13-14H2/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCRCJAKZOBKLM-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C\C2=CC=CS2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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